molecular formula C12H11N B13693837 1-Cyclopropylisoquinoline

1-Cyclopropylisoquinoline

Cat. No.: B13693837
M. Wt: 169.22 g/mol
InChI Key: ORNHWMBVROAEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylisoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylisoquinoline can be synthesized through several methods. One common approach involves the cyclization of an appropriate precursor, such as a cyclopropyl-substituted benzylamine, under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides, alkylating agents.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted isoquinolines.

Scientific Research Applications

1-Cyclopropylisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropylisoquinoline involves its interaction with specific molecular targets. The cyclopropyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the isoquinoline ring.

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the cyclopropyl group.

    Quinoline: A structural isomer with the nitrogen atom in a different position.

    1-Benzylisoquinoline: Another derivative with a benzyl group instead of a cyclopropyl group.

Uniqueness: 1-Cyclopropylisoquinoline is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

1-cyclopropylisoquinoline

InChI

InChI=1S/C12H11N/c1-2-4-11-9(3-1)7-8-13-12(11)10-5-6-10/h1-4,7-8,10H,5-6H2

InChI Key

ORNHWMBVROAEMB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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